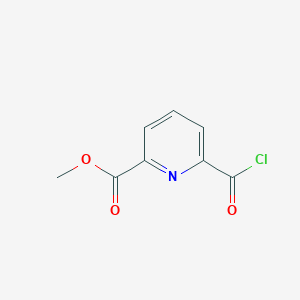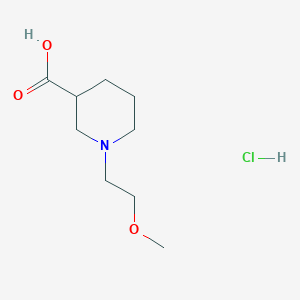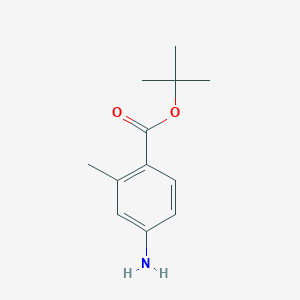
3-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
“3-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid” is a chemical compound. It is a monoprotected derivative of DAP .
Synthesis Analysis
The synthesis of this compound involves the use of amino acid ionic liquids (AAILs). A series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The Boc-protected amino acid ionic liquids (Boc-AAILs) were synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .
Chemical Reactions Analysis
The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 minutes .
Scientific Research Applications
1. N-Boc Protection of Amines, Amino Acids, and Peptides The compound is used in the N-Boc protection of amines, amino acids, and peptides . This process is chemoselective and efficient, and it’s particularly useful in peptide chemistry . The N-Boc protection is important because it allows for the manipulation of complex polyfunctional molecules through sequential protection and deprotection of various functionalities .
Use in Peptide Synthesis
N-Boc derivatives are an important strategy in peptide synthesis . They can be easily converted into free amines and are also useful in Merrifield solid-phase peptide synthesis . N-tert-butoxycarbonyl amino acids are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .
Use in Proteomics Research
“N-Boc-3-Amino-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions.
N-Boc Deprotection
The compound is used in N-Boc deprotection . This process involves the removal of the Boc group, which is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry . The method described uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which acts as both a reaction medium and a catalyst .
5. Use in the Synthesis of Novel Amino Acid-like Building Blocks The compound is used in the synthesis of novel amino acid-like building blocks . This process involves N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine .
Use in Green Chemistry
The compound is used in green chemistry . The process of N-Boc deprotection using a deep eutectic solvent is considered a green chemistry method because it minimizes the use of potentially dangerous substances and harmful solvents .
Future Directions
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13-9-11-7-5-4-6-10(11)8-12(13)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDICICLPVPLNHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC=CC=C2CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669947 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
903094-83-7 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)

![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)



![N-[3-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439268.png)
![[(4-Hydrazinylphenyl)methyl]hydrazine](/img/structure/B1439270.png)




